6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide
Description
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide (CID 36263) is a synthetic isoquinoline derivative with the molecular formula C₁₈H₁₆FNO₂·HBr and a molecular weight of 378.24 g/mol. Its structure features methoxy groups at positions 6 and 7 of the isoquinoline core and a meta-fluorobenzyl substituent at position 4 (SMILES: COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=CC=C3)F)OC) .
Properties
CAS No. |
32871-43-5 |
|---|---|
Molecular Formula |
C18H17BrFNO2 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H16FNO2.BrH/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)6-12-4-3-5-15(19)7-12;/h3-5,7-11H,6H2,1-2H3;1H |
InChI Key |
NFNOGGDBLBKCIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=[NH+]C=C2CC3=CC(=CC=C3)F)OC.[Br-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxyisoquinoline and m-fluorobenzyl bromide.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the m-fluorobenzyl group is introduced to the isoquinoline core. This is typically achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Formation of Hydrobromide Salt: Finally, the free base is converted to its hydrobromide salt by treatment with hydrobromic acid.
Chemical Reactions Analysis
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups and the fluorobenzyl group can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It influences several biochemical pathways, including those involved in neurotransmission and cell signaling.
Effects: The compound’s effects are mediated through its binding to specific sites on target proteins, leading to changes in their conformation and activity.
Comparison with Similar Compounds
Table 2: Halogen Substitution Impact
| Compound | Halogen | logP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| 6,7-Dimethoxy-4-(m-fluorobenzyl)isoquinoline HBr | F | 2.1* | Not reported |
| 6,7-Dimethoxy-4-(4-chlorobenzyl)isoquinoline | Cl | 3.5 | 156–157 |
*Estimated using fragment-based methods.
Pharmacological and Toxicological Insights
Receptor Binding and Mechanism of Action
- Intestinal Smooth Muscle Relaxation: The 4-benzylisoquinoline scaffold mediates binding to intestinal receptors, with methoxy groups at C-6/C-7 being critical. Competitive binding assays show that Ki values for receptor inhibition correlate strongly with IC₅₀ values for relaxant effects (r = 0.92, p < 0.001) .
Metabolic Pathways
- O-Dealkylation: Primary metabolic route for methoxy-substituted isoquinolines. Bulkier groups (e.g., isopropoxy) reduce metabolic clearance by 50% compared to methoxy .
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